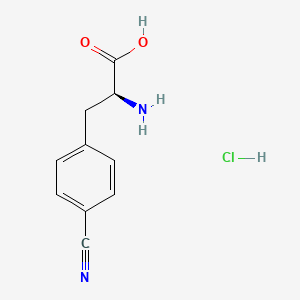

(S)-Ácido 2-amino-3-(4-cianofenil)propanoico clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

-(S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride, commonly referred to as S-2-Amino-3-cyanophenylpropanoic acid hydrochloride, is an important and widely studied organic compound. It is a small molecule with a molecular weight of 185.6 and a melting point of 213-215°C. Its chemical structure consists of a cyclic amine, an amino acid, and a hydrochloride group. The compound is used in a variety of scientific applications, including research into its synthesis, biochemical and physiological effects, and its potential applications in the laboratory.

Aplicaciones Científicas De Investigación

Síntesis de Amidas

La L-4-cianofenilalanina sirve como un intermediario clave en la síntesis de amidinas . Las amidinas son importantes debido a su papel como miméticos de la arginina. La arginina es un aminoácido significativo en bioquímica, y los miméticos pueden ayudar a estudiar sus roles biológicos o reemplazarlo en ciertas reacciones.

Espectroscopia infrarroja (IR) y Raman

Este compuesto puede actuar como una sonda IR o Raman en péptidos y proteínas recombinantes . Su estructura única le permite absorber y emitir longitudes de onda específicas de luz, lo que lo hace útil para estudiar la estructura y la dinámica de las proteínas.

Transferencia de energía de resonancia de fluorescencia (FRET)

La L-4-cianofenilalanina se ha utilizado como un fluoróforo en sustratos FRET, especialmente en combinación con triptófano (Trp) . FRET es una técnica para estudiar la proximidad y la orientación de las moléculas en sistemas biológicos.

Síntesis orgánica

Como intermedio en la síntesis orgánica, la L-4-cianofenilalanina se utiliza en la creación de varios compuestos orgánicos . Su grupo cianofenilo puede participar en múltiples reacciones, contribuyendo a la síntesis de moléculas complejas.

Investigación farmacéutica

En la investigación farmacéutica, este compuesto se utiliza para desarrollar nuevos fármacos y estudiar sus interacciones con sistemas biológicos . Su similitud estructural con la fenilalanina lo convierte en una herramienta valiosa en la química medicinal.

Investigación química

La L-4-cianofenilalanina también se emplea en aplicaciones de investigación química más amplias . Los investigadores lo utilizan para explorar nuevas reacciones y sintetizar compuestos novedosos que podrían tener diversos usos industriales y científicos.

Aplicaciones bioquímicas

En aplicaciones bioquímicas, se utiliza para estudiar las interacciones enzima-sustrato y otras vías bioquímicas . Su incorporación en péptidos puede ayudar a dilucidar el papel de la fenilalanina en los procesos biológicos.

Síntesis de Tetrazolylfenilalanina

El compuesto se ha utilizado para obtener p-Tetrazolylfenilalanina mediante ciclo adición 1,3-dipolar con azida de trimetilestaño . Esta reacción es significativa para crear compuestos con potenciales actividades farmacológicas.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-cyanophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSNISFWRBJSBI-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride suitable as a probe for studying protein folding?

A1: (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride, also known as L-4-Cyanophenylalanine (pCNPhe), exhibits fluorescence properties that make it valuable in protein folding studies. Specifically, it acts as a fluorescence resonance energy transfer (FRET) donor when paired with Tryptophan (Trp) as an acceptor []. This means that the energy from excited pCNPhe can be transferred to nearby Trp residues within a protein. By measuring changes in FRET efficiency, researchers can track alterations in protein conformation, such as the unfolding of the hydrophobic core during denaturation.

Q2: How does the structure of (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride compare to naturally occurring amino acids, and how does this impact its use in proteins?

A2: (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride is an unnatural amino acid that closely resembles the natural amino acid Phenylalanine. The key structural difference is the presence of a cyano group (-CN) attached to the phenyl ring in pCNPhe []. This modification is relatively small, allowing pCNPhe to be incorporated into proteins in place of Phenylalanine without significant structural disruption. This makes it a valuable tool for site-specific modifications, particularly within the hydrophobic core of proteins where Phenylalanine is commonly found.

Q3: Are there any alternative unnatural amino acids with similar properties that can be used in protein studies?

A3: Yes, the research highlights another unnatural amino acid, 4-ethynylphenylalanine (pENPhe), as a potential alternative to pCNPhe []. Like pCNPhe, pENPhe can also function as a FRET donor with Trp. Its ethynyl group is considered to be more hydrophobic than the cyano group in pCNPhe, suggesting that it may be a more suitable substitute for Phenylalanine in some hydrophobic protein environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)